molecular formula C16H18OS2 B14261333 6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one CAS No. 178320-76-8

6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one

Cat. No.: B14261333
CAS No.: 178320-76-8
M. Wt: 290.4 g/mol
InChI Key: LFSHJKJWSXHEKL-UHFFFAOYSA-N
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Description

6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, multiple double bonds, and two methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hepta-2,4,6-trien-1-one Backbone: This can be achieved through a series of aldol condensations and dehydration reactions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Addition of Methylsulfanyl Groups: The methylsulfanyl groups are typically added through nucleophilic substitution reactions using methylthiol as the nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated hydrocarbons.

    Substitution: Compounds with various functional groups replacing the methylsulfanyl groups.

Scientific Research Applications

6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s multiple double bonds and phenyl group allow it to participate in various chemical reactions, influencing its behavior and effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one: Unique due to its specific arrangement of functional groups.

    6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-ol: Similar structure but with a hydroxyl group.

    6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-amine: Contains an amine group instead of a ketone.

Uniqueness

The uniqueness of this compound lies in its combination of a phenyl group, multiple double bonds, and two methylsulfanyl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

178320-76-8

Molecular Formula

C16H18OS2

Molecular Weight

290.4 g/mol

IUPAC Name

6-methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one

InChI

InChI=1S/C16H18OS2/c1-13(16(18-2)19-3)9-7-8-12-15(17)14-10-5-4-6-11-14/h4-12H,1-3H3

InChI Key

LFSHJKJWSXHEKL-UHFFFAOYSA-N

Canonical SMILES

CC(=C(SC)SC)C=CC=CC(=O)C1=CC=CC=C1

Origin of Product

United States

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